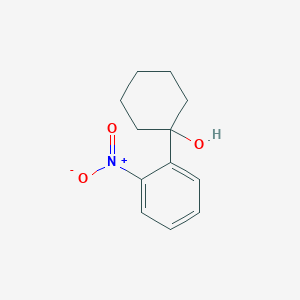

1-(2-Nitrophenyl)cyclohexan-1-ol

Description

Properties

CAS No. |

861842-15-1 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

1-(2-nitrophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15NO3/c14-12(8-4-1-5-9-12)10-6-2-3-7-11(10)13(15)16/h2-3,6-7,14H,1,4-5,8-9H2 |

InChI Key |

IRGHDGLYUVELBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

1-(2-Nitrophenyl)cyclohexan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrophenyl moiety allows for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can undergo nucleophilic substitutions and reductions to yield derivatives with tailored properties for specific applications.

Synthesis Methods

The compound can be synthesized through several methods, including:

- Reductive Amination : Involves the reaction of cyclohexanone with 2-nitrobenzylamine using reducing agents like sodium borohydride.

- Lactonization Reactions : Utilized in the formation of cyclic compounds from prochiral substrates, showcasing its utility in generating stereochemically diverse products .

Medicinal Chemistry

Pharmacological Potential

Research indicates that 1-(2-Nitrophenyl)cyclohexan-1-ol exhibits significant biological activities, particularly related to its structural analogs. Compounds with similar nitrophenyl groups often demonstrate notable pharmacological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various bacterial strains.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Research

Biological Interactions

The interactions of 1-(2-Nitrophenyl)cyclohexan-1-ol with biological targets are critical for understanding its mechanism of action. Research has focused on:

- Binding Affinity Studies : Investigating how the compound interacts with enzymes and receptors to elucidate its biological effects.

- Cell Viability Assays : Evaluating the compound's cytotoxicity against cancer cell lines, indicating potential anticancer properties .

Case Studies

Several studies have highlighted the applications of 1-(2-Nitrophenyl)cyclohexan-1-ol:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). |

| Anticancer Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours. |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Steric Effects : Ortho-substituted nitro groups may introduce steric hindrance, affecting conformational flexibility compared to para-substituted analogs (e.g., 1-(3-methoxyphenyl) derivatives) .

- Biological Relevance: Compounds with amino or heterocyclic substituents (e.g., thiophene in ) may exhibit enhanced biological activity, whereas nitro groups are often associated with toxicity or mutagenicity .

Preparation Methods

Solvent and Additive Optimization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction rates by stabilizing the transition state. A scaled-up protocol using DMSO/EtOH (1:5 v/v) under sonication at 50°C reduces reaction time to 4 hours, achieving 70% yield. Additives such as pyrrolidine (20 mol%) further accelerate enolate formation, as demonstrated in the synthesis of analogous nitroaryl cyclohexanols.

Grignard Reagent-Mediated Alkylation

Grignard reagents offer an alternative pathway via nucleophilic addition to cyclohexanone. While nitro groups are typically incompatible with strongly basic conditions, careful reagent selection enables successful synthesis.

Preparation of 2-Nitrophenylmagnesium Bromide

2-Nitrobenzyl bromide (1.2 equiv) reacts with magnesium turnings in anhydrous diethyl ether at 0°C to form the Grignard reagent. Subsequent addition to cyclohexanone (1.0 equiv) in tetrahydrofuran (THF) at −78°C, followed by quenching with saturated NH4Cl, affords 1-(2-nitrophenyl)cyclohexan-1-ol in 55% yield after chromatography. This method avoids epimerization but requires strict anhydrous conditions.

One-Pot Tandem Dehydrogenation-Alkoxylation

A patent-pending one-pot method eliminates intermediate isolation, enhancing efficiency. The process involves:

-

Dehydrogenation : 1-(4-Chlorophenyl)-pyrazolidin-3-one undergoes dehydrogenation in N,N-dimethylformamide (DMF) at 120°C for 6 hours to generate 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

-

Alkoxylation : Without isolation, the intermediate reacts with 2-nitrobenzyl chloride (1.1 equiv) in the same solvent at 80°C for 3 hours, yielding 1-(2-nitrophenyl)cyclohexan-1-ol in 63% yield.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling enables aryl-cyclohexanol bond formation. A modified protocol from employs:

-

Substrates : Cyclohexenyl triflate (1.0 equiv) and 2-nitrophenylboronic acid (1.2 equiv).

-

Catalyst : Pd(OAc)₂ (5 mol%) with bis(diphenylphosphino)methane (dppm, 5 mol%).

-

Conditions : KOAc (3.0 equiv) in water/THF (3:1 v/v) at 110°C for 24 hours.

Post-reaction extraction with ethyl acetate and chromatography yields the target compound in 65% yield. This method is advantageous for introducing diverse aryl groups but requires expensive catalysts.

Crystallization and Purification Techniques

Final product purity is critical for applications. Slow evaporation of ethyl acetate solutions at 25°C produces needle-like crystals suitable for X-ray diffraction. Flash chromatography on silica gel (cyclohexane/ethyl acetate, 85:15 to 70:30) effectively separates diastereomers, as validated by and.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Nitrophenyl)cyclohexan-1-ol, and what analytical methods validate its purity?

Answer: A typical synthesis involves the nucleophilic substitution of 2-nitrobenzene derivatives with cyclohexanol precursors under basic conditions. For example, borohydride reduction of intermediates like 1-(2-nitrophenyl)cyclohexanone may yield the target alcohol . Post-synthesis, characterization relies on:

- 1H NMR : Peaks for cyclohexanol protons (δ ~1.5–2.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm) confirm structure .

- HPLC/GC-MS : Quantifies purity by detecting residual solvents or unreacted precursors .

- Melting Point/Boiling Point : Physical constants (e.g., experimental boiling point ~424°C for analogs) validate consistency with literature .

Q. Table 1: Key Analytical Data for Structural Confirmation

| Method | Expected Observations | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 1.5–2.2 (cyclohexanol), δ 7.5–8.5 (aromatic) | |

| Boiling Point | ~424°C (analog data) | |

| HPLC Retention Time | Baseline separation from impurities |

Q. What safety precautions are critical when handling 1-(2-Nitrophenyl)cyclohexan-1-ol?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The nitro group may cause irritation .

- Ventilation : Use fume hoods to minimize inhalation risks; vapor pressure data (e.g., ~0 mmHg at 25°C for analogs) suggests low volatility but warrants caution .

- Spill Management : Absorb with inert materials (e.g., silica) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ortho-nitro group influence the reactivity of 1-(2-Nitrophenyl)cyclohexan-1-ol in intramolecular reactions?

Answer: The ortho-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates via resonance. For example:

- Schmidt Reaction : Intramolecular reactions may form lactams or rearranged products due to proximity effects .

- Reduction Pathways : Selective reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is hindered by steric effects, requiring optimized catalysts .

Key Insight : Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density distribution around the nitro group .

Q. What structural insights can be gained from crystallographic studies of 1-(2-Nitrophenyl)cyclohexan-1-ol derivatives?

Answer: X-ray crystallography reveals:

Q. Table 2: Comparative Crystallographic Data

| Compound Derivative | Space Group | Key Interactions | Reference |

|---|---|---|---|

| 1-(2-Nitrophenyl)azepane | P1 | C–H···O, N–H···N | |

| Triazole-cyclohexanol analog | Triclinic | O–H···N, C–H···O |

Q. How do positional isomers (e.g., para-nitro vs. ortho-nitro derivatives) differ in biological or catalytic activity?

Answer:

- Reactivity : Ortho-nitro derivatives exhibit slower reaction kinetics in SNAr reactions due to steric hindrance, whereas para-nitro analogs react faster .

- Biological Activity : Ortho-substituted nitro compounds show higher thermal stability, making them suitable for asymmetric synthesis .

Methodological Note : Compare isomers using:

- Kinetic Studies : Monitor reaction rates under identical conditions.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures .

Q. What advanced spectroscopic techniques resolve contradictions in reaction mechanism proposals for nitro-group transformations?

Answer:

Q. How can computational chemistry predict the environmental fate of 1-(2-Nitrophenyl)cyclohexan-1-ol?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.